tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
Overview
Description
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a heterocyclic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methoxy group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate typically involves the reaction of 4-formyl-5-methoxypyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate can undergo various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 4-carboxy-5-methoxypyridin-3-ylcarbamate.
Reduction: 4-hydroxymethyl-5-methoxypyridin-3-ylcarbamate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, its formyl group may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-chloro-5-methoxypyridin-3-ylcarbamate .
- tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate .
- tert-Butyl 5-methoxypyridin-3-ylcarbamate .
Uniqueness
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry .
Biological Activity
tert-Butyl 4-formyl-5-methoxypyridin-3-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a formyl group and a methoxy group, which contribute to its reactivity and interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in the development of novel therapeutic agents.
The molecular formula of this compound is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol. The structure includes a tert-butyl group, which enhances lipophilicity, and a formyl group that can participate in various chemical reactions, such as oxidation and nucleophilic attacks .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : It has been utilized as a building block in synthesizing heterocyclic compounds with potential antimicrobial properties.
- Neuroprotective Effects : The compound has been studied for its ability to inhibit amyloid beta peptide aggregation, which is significant in Alzheimer's disease research.
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as β-secretase and acetylcholinesterase, which are critical targets in neurodegenerative diseases .
The mechanism of action involves interactions with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzyl group may interact with hydrophobic pockets in proteins, influencing binding affinity and specificity .
Case Studies
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Neuroprotective Studies :
- In vitro studies demonstrated that this compound could protect astrocyte cells from toxicity induced by amyloid beta peptide (Aβ1-42). The compound showed a significant increase in cell viability when co-treated with Aβ1-42 compared to controls .
- In vivo studies indicated moderate protective effects against oxidative stress induced by scopolamine, although the results were less pronounced than those observed with established treatments like galantamine .
-
Synthesis of Antimicrobial Agents :
- The compound has been employed in synthesizing pyridone derivatives that exhibit anti-tuberculosis activity. This application highlights its utility as a precursor in developing new antimicrobial therapies.
Research Findings Summary
The following table summarizes key findings on the biological activity of this compound:
Properties
IUPAC Name |
tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-5-13-6-10(17-4)8(9)7-15/h5-7H,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLUHPMDNVETLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670120 | |
Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-54-4 | |
Record name | 1,1-Dimethylethyl N-(4-formyl-5-methoxy-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-formyl-5-methoxypyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-formyl-5-methoxypyridin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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